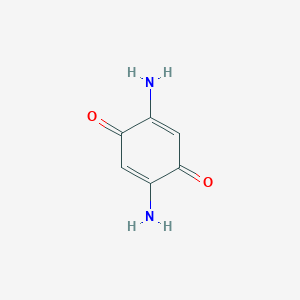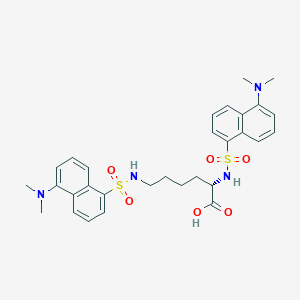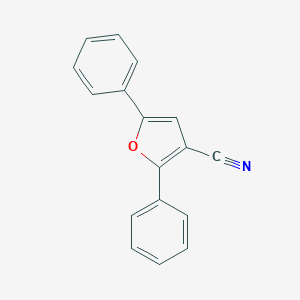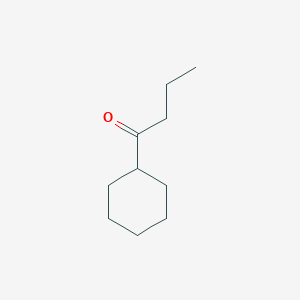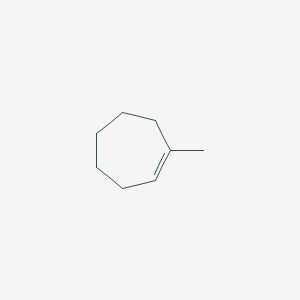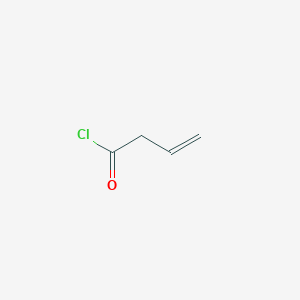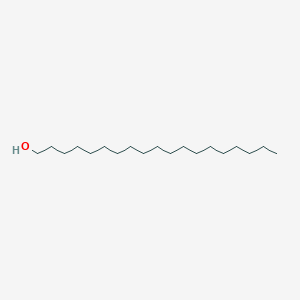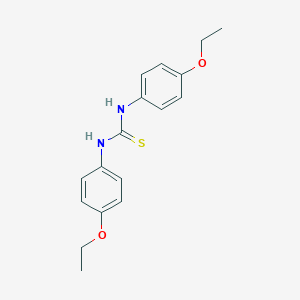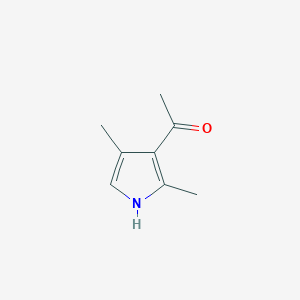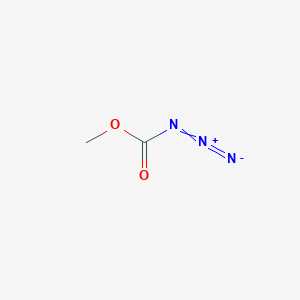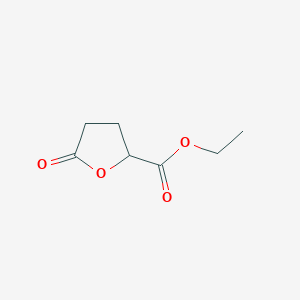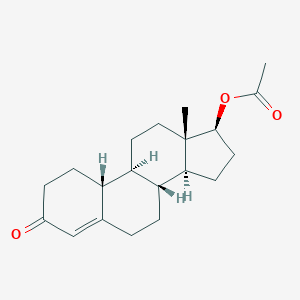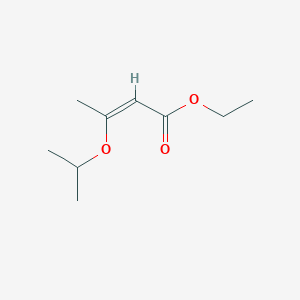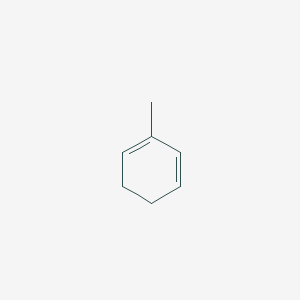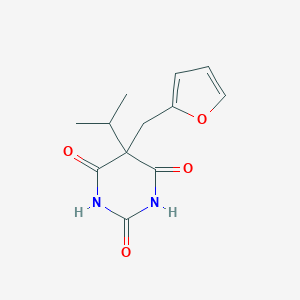
5-Furfuryl-5-isopropylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Furfuryl-5-isopropylbarbituric acid, also known as FIBA, is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and organic solvents. FIBA has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
5-Furfuryl-5-isopropylbarbituric acid has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, sedative, and hypnotic properties. 5-Furfuryl-5-isopropylbarbituric acid has also been found to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has been found to have antitumor activity, which may make it useful in the development of anticancer drugs.
作用機序
The mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the activity of neurons. 5-Furfuryl-5-isopropylbarbituric acid may enhance the activity of the GABA receptor, leading to an increase in the inhibitory activity of neurons. This may explain its sedative, hypnotic, and anticonvulsant properties.
生化学的および生理学的効果
5-Furfuryl-5-isopropylbarbituric acid has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. This may contribute to its sedative and hypnotic effects. 5-Furfuryl-5-isopropylbarbituric acid has also been found to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
One advantage of using 5-Furfuryl-5-isopropylbarbituric acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 5-Furfuryl-5-isopropylbarbituric acid is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for research on 5-Furfuryl-5-isopropylbarbituric acid. One area of research could be the development of 5-Furfuryl-5-isopropylbarbituric acid derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid, which could provide insights into its therapeutic potential. Additionally, research could be conducted on the use of 5-Furfuryl-5-isopropylbarbituric acid in combination with other drugs for the treatment of various neurological and psychiatric disorders.
合成法
5-Furfuryl-5-isopropylbarbituric acid can be synthesized by the reaction of furfurylamine and isopropylmalonic acid in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form 5-Furfuryl-5-isopropylbarbituric acid. The yield of 5-Furfuryl-5-isopropylbarbituric acid can be improved by using a solvent system that contains a higher concentration of sodium ethoxide.
特性
CAS番号 |
1146-21-0 |
|---|---|
製品名 |
5-Furfuryl-5-isopropylbarbituric acid |
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChIキー |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
正規SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
その他のCAS番号 |
1146-21-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



